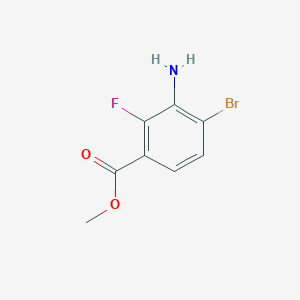![molecular formula C9H5BrN2O4 B13920584 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, with carboxylic acid groups at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation reactions can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Esterified products when reacted with alcohols .
科学研究应用
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various signaling pathways, depending on the context of its use .
相似化合物的比较
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its higher solubility in polar solvents and its ability to form stronger interactions with biological targets .
属性
分子式 |
C9H5BrN2O4 |
|---|---|
分子量 |
285.05 g/mol |
IUPAC 名称 |
6-bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-5(8(13)14)7-6(9(15)16)2-11-12(7)3-4/h1-3H,(H,13,14)(H,15,16) |
InChI 键 |
DWHMFRGRQJEJLF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


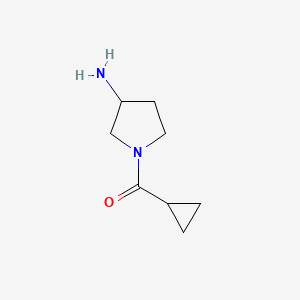
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
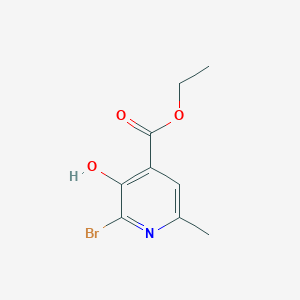
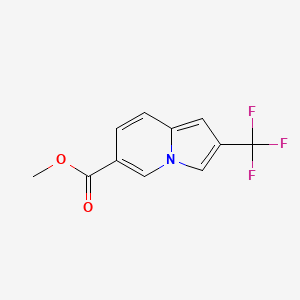
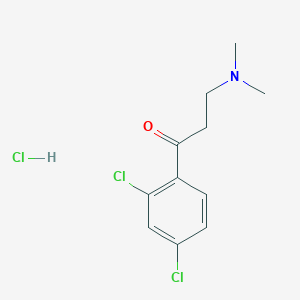
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
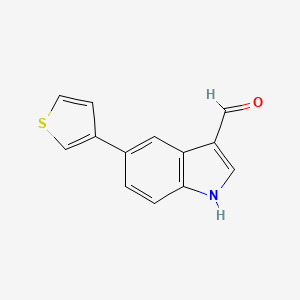
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
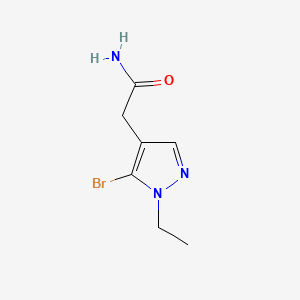
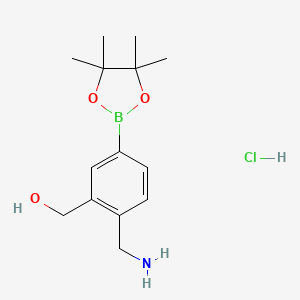
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
